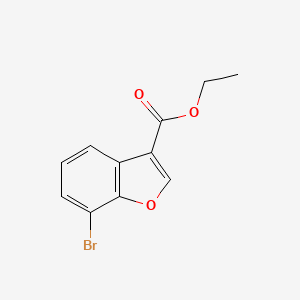

Ethyl 7-bromobenzofuran-3-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 7-bromobenzofuran-3-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to yield ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and bromination at the 7-position yields this compound .

Analyse Chemischer Reaktionen

Ethyl 7-bromobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzofuran ring and the ester group.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromobenzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 7-bromobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with a nitro group at the 5-position instead of a bromine atom at the 7-position.

Benzofuran-2-carboxylic acid: Lacks the ethyl ester group and the bromine atom, making it less complex.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Biologische Aktivität

Ethyl 7-bromobenzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . The compound features a benzofuran ring substituted with a bromine atom and an ethyl ester group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting anti-tumor and antiviral effects.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell growth.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways involved in disease processes.

Biological Activity

Numerous studies have reported the biological activities of benzofuran derivatives, including this compound. These activities include:

- Anti-tumor Effects : Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibitory effects with GI50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .

- Antibacterial Properties : this compound has been investigated for its antibacterial activity against several pathogenic bacteria. Preliminary results suggest potential effectiveness against Gram-positive and Gram-negative bacteria .

- Antioxidative Activity : The compound may also exhibit antioxidative properties, contributing to its therapeutic potential by mitigating oxidative stress-related damage in cells .

Case Studies

- Anti-cancer Activity : A study evaluating various benzofuran derivatives found that compounds similar to this compound showed promising anti-cancer activity with IC50 values ranging from 2.20 μM to 5.86 μM across different cancer cell lines .

- Antibacterial Evaluation : In a comparative study on benzofuran derivatives, this compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

| Compound | Anti-tumor Activity (GI50 μM) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 2.20 - 5.86 | 15 (S. aureus), 12 (E. coli) |

| Ethyl 6-bromobenzofuran-2-carboxylate | 1.85 - 4.50 | 18 (S. aureus), 10 (E. coli) |

| Ethyl 5-nitrobenzofuran-2-carboxylate | 3.00 - 6.00 | 14 (S. aureus), 11 (E. coli) |

Eigenschaften

IUPAC Name |

ethyl 7-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)8-6-15-10-7(8)4-3-5-9(10)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZWLMXQVQHHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.